1-(6-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid
Overview
Description
1-(6-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid, also known as 6-chloropyridine-2-carboxylic acid, is an organic compound used in the synthesis of various compounds. It is a colorless solid that is soluble in most organic solvents. It is a valuable intermediate for the synthesis of biologically active compounds. This compound has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Pyridine Derivatives in Scientific Research
Pyridine derivatives are known for their significant role across a range of fields, from medicinal chemistry to analytical applications. These compounds exhibit a wide array of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. Their high affinity for various ions and neutral species also makes them effective as chemosensors in detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Cyclopropanecarboxylic Acid Derivatives in Research
Derivatives of cyclopropanecarboxylic acid often find utility in synthetic organic chemistry due to their unique reactivity profile, which can be attributed to the strained cyclopropane ring. These compounds are used in the synthesis of various biologically active molecules and have applications in drug discovery and development.
Applications in Coordination Chemistry
Compounds containing pyridine rings, including those with modifications such as chlorination and cyclopropane incorporation, are often used in coordination chemistry. They can act as ligands to form complex compounds with metals, displaying diverse properties like spectroscopic characteristics, magnetic properties, and biological or electrochemical activities. Research into these complexes can reveal untapped applications in materials science, catalysis, and bioinorganic chemistry (Boča et al., 2011).
Importance in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, closely related to pyridine derivatives, play a crucial role in organic synthesis and catalysis. These compounds are involved in forming metal complexes and designing catalysts, contributing significantly to asymmetric synthesis and medicinal applications. The versatility of these compounds in synthesis and drug development highlights the potential utility of related structures like 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic acid in similar research domains (Li et al., 2019).
properties
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAGPRSQTJSTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid | |
CAS RN |
1060811-76-8 | |
Record name | 1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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